molecular formula C21H32O4 B192157 Pregnane-3alpha,17alpha-diol-11,20-dione CAS No. 641-78-1

Pregnane-3alpha,17alpha-diol-11,20-dione

Cat. No. B192157
CAS RN: 641-78-1
M. Wt: 348.5 g/mol
InChI Key: AYEXSTRNLGYBSQ-YOBHSKELSA-N
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Description

“Pregnane-3alpha,17alpha-diol-11,20-dione” is also known as “5α-Pregnane-3α,17α-diol-20-one” or "17α-hydroxyallopregnanolone (17-OH-allo)" . It is an endogenous steroid and a metabolite within the androgen backdoor pathway . This compound is a corticosteroid hormone.


Synthesis Analysis

The synthesis of “Pregnane-3alpha,17alpha-diol-11,20-dione” involves the reduction of 17α-hydroxyprogesterone (17‐OHP) in a reaction catalyzed by a reductive 3α-hydroxysteroid dehydrogenase (3α-HSD), which includes the two aldo-keto reductase isozymes: AKR1C2 and AKR1C4, and by 17β-hydroxysteroid dehydrogenase 6 (HSD17B6) that also has the 3α-HSD activity .


Molecular Structure Analysis

The molecular formula of “Pregnane-3alpha,17alpha-diol-11,20-dione” is C21H32O4. Its molar mass is 334.500 g·mol −1 . The IUPAC name is 3α,17-Dihydroxy-5α-pregnan-20-one .


Chemical Reactions Analysis

“Pregnane-3alpha,17alpha-diol-11,20-dione” is a metabolite, an intermediate product within the androgen backdoor pathway . In this pathway, 17α-hydroxyprogesterone (17‐OHP) is 5α-reduced and finally converted to 5α-dihydrotestosterone (DHT) without testosterone as a metabolic intermediate . The pathway can be outlined as 17-OHP → 5α-pregnan-17α-ol-3,20-dione → 5α-pregnane-3α,17α-diol-20-one → androsterone → 5α-androstane-3α,17β-diol → DHT .


Physical And Chemical Properties Analysis

The chemical formula of “Pregnane-3alpha,17alpha-diol-11,20-dione” is C21H32O3 . Its molar mass is 334.500 g·mol −1 .

Scientific Research Applications

Metabolite Analysis and Synthesis

  • Pregnane-3alpha,17alpha-diol-11,20-dione and its related compounds are studied for their synthesis and chromatographic properties, contributing to the understanding of steroid chemistry and biochemistry (Derks & Drayer, 1978).
  • Research into the synthesis of steroidal anaesthetics has involved compounds such as 3alpha-hydroxy-5alpha-pregnane-11,20-dione, showcasing the potential of pregnane derivatives in medical applications (Ayres, Newall, & Phillipps, 1975).

Biochemical and Physiological Studies

  • Studies have identified various glucocorticoid metabolites, including pregnane derivatives, in neonates, providing insights into neonatal physiology and possible metabolic abnormalities (Taylor, Curnow, & Shackleton, 1978).
  • Research has explored the use of pregnane derivatives for the study of cortisol metabolism in humans, enhancing our understanding of endocrine functions (Furuta, Namekawa, Shibasaki, & Kasuya, 1999).
  • Investigations into urinary steroids in a hypertensive newborn revealed the presence of pregnane derivatives, highlighting their role in human biochemistry and potential pathological conditions (Edwards & Trafford, 1968).

Wildlife and Ecological Research

  • In wildlife, such as the rock hyrax, pregnane derivatives have been studied for their role in pregnancy maintenance, contributing to our understanding of reproductive biology in different species (Kirkman, Wallace, van Aarde, & Potgieter, 2001).

Neuropharmacological Research

  • Neuroactive steroids, including pregnane derivatives, have been examined for their effects on anxiety-related behavior in rodents, demonstrating the significance of these compounds in neuropharmacology and behavioral sciences (Rodgers & Johnson, 1998).

Endocrine and Steroid Research

  • Studies on the metabolism of mineralocorticoid hormones have utilized pregnane derivatives, contributing to the field of endocrinology and steroid hormone research (Bournot, Prost, & Maume, 1975).

properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17R)-17-acetyl-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13-16,18,23,25H,4-11H2,1-3H3/t13-,14-,15+,16+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEXSTRNLGYBSQ-YOBHSKELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276585
Record name 3α,17α-Dihydroxy-5β-pregnane-11,20-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregnane-3alpha,17alpha-diol-11,20-dione

CAS RN

641-78-1
Record name 3α,17α-Dihydroxy-5β-pregnane-11,20-dione
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Record name Pregnane-3alpha,17alpha-diol-11,20-dione
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Record name 3α,17α-Dihydroxy-5β-pregnane-11,20-dione
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Record name 3α,17-dihydroxy-5β-pregnane-11,20-dione
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Record name PREGNANE-3.ALPHA.,17.ALPHA.-DIOL-11,20-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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